molecular formula C3H4 B074055 1,1,3,3-Tetradeuteriopropa-1,2-diene CAS No. 1482-85-5

1,1,3,3-Tetradeuteriopropa-1,2-diene

Cat. No.: B074055
CAS No.: 1482-85-5
M. Wt: 44.09 g/mol
InChI Key: IYABWNGZIDDRAK-LNLMKGTHSA-N
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Description

1,1,3,3-Tetradeuteriopropa-1,2-diene, also known as Propadiene-d4 or Allene-d4, is a deuterated analog of propadiene. It is a compound where hydrogen atoms are replaced by deuterium, an isotope of hydrogen. This compound is of interest due to its unique properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetradeuteriopropa-1,2-diene can be synthesized through the deuteration of propadiene. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterium gas in a controlled environment to ensure the complete replacement of hydrogen atoms with deuterium. The process requires precise control of temperature and pressure to achieve high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetradeuteriopropa-1,2-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like HBr for addition reactions, and deuterium gas for reduction reactions. The conditions vary depending on the desired reaction, with temperature and pressure being critical factors .

Major Products

The major products formed from these reactions are deuterated analogs of the corresponding hydrogenated compounds. For example, oxidation of this compound can yield deuterated oxides .

Scientific Research Applications

1,1,3,3-Tetradeuteriopropa-1,2-diene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,3,3-Tetradeuteriopropa-1,2-diene exerts its effects involves the interaction of deuterium atoms with molecular targets. Deuterium’s unique properties, such as its higher mass compared to hydrogen, influence reaction rates and pathways. This can lead to different kinetic and thermodynamic outcomes compared to non-deuterated compounds .

Comparison with Similar Compounds

Similar Compounds

    Propadiene: The non-deuterated analog of 1,1,3,3-Tetradeuteriopropa-1,2-diene.

    Propene-d6: Another deuterated compound with similar applications.

    Propionic acid-d6: Used in similar research contexts.

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms. Its isotopic purity and mass shift make it particularly valuable in scientific research .

Properties

IUPAC Name

1,1,3,3-tetradeuteriopropa-1,2-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4/c1-3-2/h1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYABWNGZIDDRAK-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C=C([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574139
Record name (~2~H_4_)Propadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

44.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482-85-5
Record name 1,2-Propadiene-1,1,3,3-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1482-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_4_)Propadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1482-85-5
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